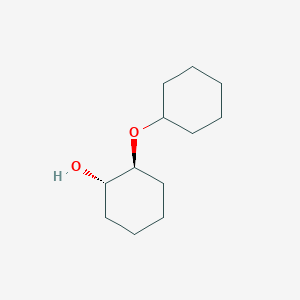

(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol, also known as CHOC, is a chemical compound that has been the subject of much scientific research in recent years. CHOC is a cyclohexanol derivative that has been found to have a variety of interesting properties, including potential applications in the fields of medicine, pharmacology, and biochemistry.

Applications De Recherche Scientifique

Epoxidation Mechanisms

The study of epoxidation mechanisms, particularly involving cyclohexene derivatives, provides insight into the facial selectivity and the role of hydrogen bonding in the reaction process. For instance, the epoxidation of 2-cyclohexen-1-ol with peroxy acids has been analyzed to understand the transition structures (TSs) and their stability influenced by hydrogen bonding and solvent effects. This research offers a deeper understanding of the epoxidation process, which is fundamental in organic synthesis and the development of epoxide-based compounds (Freccero et al., 2000).

Oxidation of Allylic Alcohols

The oxidation of allylic alcohols to α,β-unsaturated ketones, a key transformation in organic synthesis, has been explored using cyclohex-2-en-1-ol as a model substrate. This research highlights the catalytic role of P450 isoenzymes in the oxidation process, providing a pathway to synthesize important intermediates for pharmaceuticals and materials science (G. Bellucci et al., 1996).

Molecular Recognition

Optically pure cyclohexan-1-ol derivatives have been utilized as chiral solvating agents for molecular recognition, demonstrating the ability to discriminate isomers of acids via NMR or fluorescence spectroscopy. This application is crucial for the quantitative determination of isomers in various scientific fields, including pharmaceuticals and analytical chemistry (Aditya N. Khanvilkar & A. Bedekar, 2018).

Catalysis and Synthesis

Research into the catalytic applications of cyclohexene and its derivatives has led to advancements in selective allylic oxidation processes. For example, nitrogen-doped carbon nanotubes (NCNTs) have been studied as metal-free catalysts for the allylic oxidation of cyclohexene, showcasing the potential for sustainable and efficient catalysis in organic synthesis (Yong Cao et al., 2014).

Propriétés

IUPAC Name |

(1S,2S)-2-cyclohexyloxycyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h10-13H,1-9H2/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQDQIHYVCMANU-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2CCCCC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)O[C@H]2CCCC[C@@H]2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl-2,3-dioxo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2860378.png)

![1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2860389.png)

![2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2860400.png)